2-Methyl-2-(thiophen-2-yl)propan-1-amine

Description

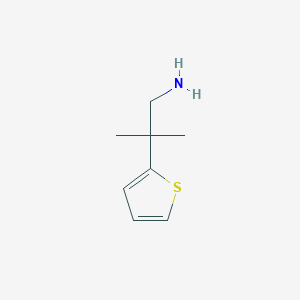

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULSTDWKCMPQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339055-33-3 | |

| Record name | 2-methyl-2-(thiophen-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the conformational state of the molecule. The complementary nature of these two techniques allows for a thorough vibrational analysis.

The vibrational spectrum of 2-Methyl-2-(thiophen-2-yl)propan-1-amine is characterized by absorption bands corresponding to its primary amine, thiophene (B33073) ring, and aliphatic moieties.

Amine Group Vibrations : The primary amine (-NH₂) group gives rise to several distinct bands. Two N-H stretching vibrations, corresponding to asymmetric and symmetric modes, are expected in the 3400–3250 cm⁻¹ region. orgchemboulder.comlibretexts.org Primary amines typically show two separate bands, which helps distinguish them from secondary amines that exhibit only one. wpmucdn.com An N-H bending or "scissoring" vibration is anticipated in the 1650–1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com A broad N-H "wagging" band can also be observed between 910-665 cm⁻¹. orgchemboulder.com The aliphatic C-N bond stretching vibration typically appears in the 1250–1020 cm⁻¹ region. orgchemboulder.comlibretexts.org

Thiophene Ring Vibrations : The thiophene ring displays characteristic vibrations. The aromatic C-H stretching modes are found just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. Ring stretching vibrations involving C=C bonds are prominent and generally appear in the 1550-1350 cm⁻¹ region. iosrjournals.orgnii.ac.jp For 2-substituted thiophenes, key ring vibrations are often observed near 1530, 1430, and 1350 cm⁻¹. iosrjournals.org C-H in-plane bending vibrations are expected between 1300-1000 cm⁻¹, while out-of-plane bending occurs in the 1000-750 cm⁻¹ range. The C-S stretching vibrations of the thiophene ring are typically weaker and can be found in the 850-600 cm⁻¹ region. iosrjournals.org

Aliphatic Group Vibrations : The methyl (CH₃) and methylene (CH₂) groups of the propanamine chain exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the CH₃ groups are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. The CH₂ group shows similar stretches around 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). Bending (deformation) vibrations for these groups occur in the 1470–1365 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Interactive Table: Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 (two bands) |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1650 - 1580 |

| Aliphatic C-N Stretch | Amine | 1250 - 1020 |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 (broad) |

| Aromatic C-H Stretch | Thiophene Ring | 3100 - 3000 |

| C=C Ring Stretch | Thiophene Ring | 1550 - 1350 |

| Aliphatic C-H Stretch | Methyl (-CH₃), Methylene (-CH₂) | 2960 - 2850 |

| C-H Bend | Methyl (-CH₃), Methylene (-CH₂) | 1470 - 1365 |

Correlation with Theoretical Vibrational Frequencies

To achieve a more precise assignment of the observed FT-IR and FT-Raman bands, experimental data are often correlated with theoretical vibrational frequencies obtained from quantum mechanical calculations. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for this purpose. iosrjournals.org

The process involves optimizing the molecular geometry of this compound in silico to find its lowest energy conformation. Subsequently, harmonic vibrational frequency calculations are performed on this optimized structure. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an appropriate scaling factor to improve the agreement with experimental data. iosrjournals.org The potential energy distribution (PED) analysis from these calculations allows for the unambiguous assignment of each vibrational mode to specific atomic motions within the molecule. iosrjournals.org This combined experimental and theoretical approach provides a robust and detailed understanding of the molecule's vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete structural picture.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), signal integrations (relative number of protons), and spin-spin coupling patterns. For this compound, the following resonances are expected:

Thiophene Protons : The three protons on the thiophene ring (H3, H4, and H5) are chemically non-equivalent and will appear as distinct signals in the aromatic region, typically between δ 6.8 and 7.4 ppm. They form a coupled spin system. H5, being adjacent to the sulfur atom, often resonates at the most downfield position. The coupling patterns will be characteristic of a 2-substituted thiophene: H5 will appear as a doublet of doublets (dd) due to coupling with H4 (³J ≈ 5 Hz) and H3 (⁴J ≈ 1 Hz). H4 will also be a doublet of doublets, coupling to H5 (³J ≈ 5 Hz) and H3 (³J ≈ 3.5 Hz). H3 will appear as a doublet of doublets, coupling to H4 (³J ≈ 3.5 Hz) and H5 (⁴J ≈ 1 Hz).

Aliphatic Protons :

Methyl Protons (-CH₃) : The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bonds. They will appear as a single, sharp singlet, integrating to 6H. This signal is expected in the aliphatic region, likely around δ 1.3–1.5 ppm.

Methylene Protons (-CH₂-) : The two protons of the methylene group adjacent to the amine are also equivalent and will appear as a singlet integrating to 2H, expected around δ 2.5-3.0 ppm.

Amine Protons (-NH₂) : The two amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift is variable and concentration-dependent but can be expected in the δ 1.0–3.0 ppm range. libretexts.org This signal disappears upon shaking the sample with D₂O, a diagnostic test for labile protons.

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.

Thiophene Carbons : Four signals are expected for the thiophene ring. The carbon atom C2, which is substituted and bonded to the quaternary carbon, will be the most downfield of the ring carbons, likely appearing above δ 140 ppm. huji.ac.il The other three protonated carbons (C3, C4, C5) will resonate in the typical aromatic region of δ 120–128 ppm.

Aliphatic Carbons :

Quaternary Carbon (-C(CH₃)₂-) : The quaternary carbon atom, having no attached protons, will typically show a weaker signal due to a lack of Nuclear Overhauser Effect (NOE) enhancement. Its chemical shift is expected in the δ 35–45 ppm range. researchgate.net

Methylene Carbon (-CH₂-) : The methylene carbon attached to the nitrogen will be deshielded and is expected to appear around δ 45–55 ppm.

Methyl Carbons (-CH₃) : The two equivalent methyl carbons will produce a single signal in the upfield region, typically around δ 25–30 ppm.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.

Interactive Table: Predicted NMR Chemical Shifts

| Group | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Thiophene | H3 | ~6.9 (dd) | ~124 |

| Thiophene | H4 | ~6.9-7.0 (dd) | ~126 |

| Thiophene | H5 | ~7.2-7.4 (dd) | ~127 |

| Thiophene | C2 (Substituted) | - | >140 |

| Propyl | 2x -CH₃ | ~1.3-1.5 (s, 6H) | ~25-30 |

| Propyl | -C(CH₃)₂- | - | ~35-45 |

| Amine | -CH₂-NH₂ | ~2.5-3.0 (s, 2H) | ~45-55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would show cross-peaks connecting the coupled protons on the thiophene ring (H3-H4, H4-H5, and a weaker H3-H5), confirming their adjacency and allowing for their definitive assignment. No other cross-peaks are expected as the other proton signals are singlets.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It would show cross-peaks linking the H3, H4, and H5 signals to their corresponding carbon signals (C3, C4, C5), the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal. This allows for the secure assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial as it shows correlations between protons and carbons over two or three bonds (²J and ³J). columbia.edu It establishes the connectivity between different molecular fragments. Key expected HMBC correlations include:

From the methyl protons (-CH₃) to the quaternary carbon , the methylene carbon (-CH₂-) , and the other methyl carbon .

From the methylene protons (-CH₂-) to the quaternary carbon and the methyl carbons .

From the thiophene proton H3 to the substituted thiophene carbon C2 and to C4 and C5.

Crucially, a correlation from the methyl and/or methylene protons to the thiophene carbon C2 would definitively confirm the connection between the aliphatic chain and the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space, irrespective of whether they are bonded. A key NOESY correlation would be expected between the protons of the two methyl groups and the H3 proton of the thiophene ring, confirming the spatial proximity of these groups and providing insight into the preferred conformation of the molecule.

Together, these advanced spectroscopic methods provide a detailed and unambiguous characterization of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structural arrangement.

Molecular Weight Confirmation: The molecular formula for this compound is C₈H₁₃NS. The calculated monoisotopic mass is approximately 155.08 g/mol . In a typical mass spectrum, a prominent molecular ion peak (M⁺) would be observed at this m/z value, confirming the compound's molecular weight. Depending on the ionization technique, a protonated molecule [M+H]⁺ at m/z 156.09 might also be prominently observed, particularly with soft ionization methods like electrospray ionization (ESI).

Fragmentation Pathway Analysis: While a specific mass spectrum for this compound is not readily available in the referenced literature, the fragmentation pathways can be predicted based on the known fragmentation of structurally similar aliphatic amines and thiophene derivatives. docbrown.infomiamioh.edu The primary fragmentation processes in electron ionization (EI) mass spectrometry are driven by the stability of the resulting carbocations and radical species.

A key fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). docbrown.infomiamioh.edu For this compound, this would involve the loss of a methyl radical (•CH₃) from the molecular ion to form a stable iminium ion.

Another significant fragmentation would be the cleavage of the bond between the quaternary carbon and the thiophene ring. This would lead to the formation of a stable tertiary carbocation. The thiophene ring itself can also undergo characteristic fragmentation, although this is often less favored than the cleavage of the aliphatic side chain. The fragmentation of some 2-(thienyl)amines has been noted to involve the expansion of the thiophene ring to a thiopyran structure. arkat-usa.org

The table below outlines the predicted major fragments for this compound.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 155 | [C₈H₁₃NS]⁺ | Molecular Ion (M⁺) |

| 140 | [C₇H₁₀NS]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |

| 97 | [C₅H₅S]⁺ | Formation of the thiopyrylium ion from rearrangement of the 2-alkylthiophen moiety |

| 58 | [C₃H₈N]⁺ | Cleavage of the C-C bond between the quaternary carbon and the thiophene ring |

It is important to note that the relative abundance of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometry experiment.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

While a specific crystal structure for this compound has not been reported in the surveyed literature, the solid-state geometry and packing arrangements can be inferred from studies on similar thiophene derivatives. nih.govresearchgate.net The thiophene ring is a planar, aromatic system. wikipedia.org The geometry of substituted thiophenes is influenced by the nature of the substituents. nih.govresearchgate.net

Expected Molecular Geometry: The molecular geometry of this compound would feature a planar thiophene ring. The bond angles within the thiophene ring are approximately 93° at the sulfur atom and around 109-114° for the carbon atoms. wikipedia.org The bond lengths would be consistent with an aromatic system. The propan-1-amine substituent is attached to the C2 position of the thiophene ring. The quaternary carbon atom would have a tetrahedral geometry, with bond angles close to 109.5°.

The table below summarizes the expected bond parameters based on typical values for thiophene and aliphatic amine structures.

| Parameter | Expected Value |

| C-S bond length (in thiophene) | ~1.70 Å |

| C-C bond length (in thiophene) | ~1.34 - 1.41 Å |

| C-C-S bond angle (in thiophene) | ~109° |

| C-C bond length (aliphatic) | ~1.54 Å |

| C-N bond length | ~1.47 Å |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration

This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom bearing the amine group. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral compounds.

Enantiomeric Excess Determination: Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). By comparing the CD spectrum of a sample of unknown enantiomeric composition to the spectrum of a pure enantiomer, the enantiomeric excess can be accurately determined. researchgate.netnih.gov

Optical rotatory dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgresearchgate.net Similar to CD, the magnitude of the optical rotation at a specific wavelength is proportional to the enantiomeric excess. ORD curves often exhibit characteristic patterns, known as the Cotton effect, in the vicinity of an absorption band, which can be used to analyze the stereochemistry of the molecule.

Absolute Configuration: Determining the absolute configuration (R or S) of a chiral center is a more complex task. This can often be achieved by comparing the experimentally measured CD or ORD spectrum with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). vt.edu By calculating the expected chiroptical properties for both the R and S enantiomers, a comparison with the experimental data can allow for the assignment of the absolute configuration.

Alternatively, the absolute configuration can be determined by comparing the chiroptical data to that of structurally related compounds with known absolute configurations. Empirical rules, such as the octant rule for ketones, have been developed to correlate the sign of the Cotton effect with the stereochemistry of the molecule. While no specific rules exist for this exact compound, analogies to similar chiral amines could provide tentative assignments.

The table below summarizes the application of chiroptical techniques to this compound.

| Technique | Application | Principle |

| Circular Dichroism (CD) | Enantiomeric Excess Determination, Absolute Configuration | Differential absorption of left and right circularly polarized light. |

| Optical Rotatory Dispersion (ORD) | Enantiomeric Excess Determination, Absolute Configuration | Variation of optical rotation with the wavelength of light. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the behavior of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size.

A typical DFT study of 2-Methyl-2-(thiophen-2-yl)propan-1-amine would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular structure. The choice of the functional and the basis set is crucial for the accuracy of DFT calculations.

Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the results.

Basis Sets: The basis set is a set of mathematical functions used to represent the atomic orbitals. For a molecule containing sulfur, like this thiophene (B33073) derivative, a basis set that includes polarization and diffuse functions is generally recommended to accurately describe the electron distribution around the sulfur atom and the lone pairs. A common choice would be a Pople-style basis set like 6-311++G(d,p), which provides a good balance of flexibility and computational efficiency. The selection of a suitable basis set is a critical step, as it can significantly influence the calculated properties.

Table 1: Illustrative Functionals and Basis Sets for DFT Calculations

| Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-31G(d) | A popular hybrid functional combined with a double-zeta basis set plus polarization functions on heavy atoms. |

| ωB97XD | 6-311++G(d,p) | A range-separated hybrid functional with empirical dispersion correction, paired with a triple-zeta basis set that includes diffuse and polarization functions on all atoms. |

This table is illustrative and represents common choices for computational studies on similar molecules.

Due to the presence of single bonds in the propan-1-amine side chain, this compound is a flexible molecule that can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional structures, known as energy minima.

This process involves systematically rotating the rotatable bonds and performing geometry optimizations for each resulting conformer to find all the low-energy structures on the potential energy surface. The relative energies of these conformers can then be calculated to determine their population at a given temperature. Identifying the global minimum energy conformer is crucial as it represents the most likely structure of the molecule and is used for subsequent property calculations. For flexible molecules, this analysis is a critical step to ensure the accuracy of theoretical predictions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, DFT calculations would predict the energies and spatial distributions of these orbitals.

HOMO: It is expected that the HOMO would be primarily localized on the electron-rich thiophene ring, which is a characteristic feature of many thiophene derivatives. The sulfur atom and the π-system of the ring are significant contributors.

LUMO: The LUMO is also anticipated to be distributed over the thiophene ring, reflecting its ability to accept electron density.

The effective separation of the HOMO and LUMO is a key aspect of charge transfer characteristics within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -0.9 |

These values are hypothetical and serve to illustrate the typical output of a DFT calculation for a similar molecule.

The distribution of the frontier orbitals has direct implications for the molecule's reactivity. The regions of the molecule where the HOMO is concentrated are likely to be the sites of electrophilic attack, as this is where the molecule is most willing to donate electrons. Conversely, the areas with a high LUMO density are susceptible to nucleophilic attack. The HOMO-LUMO gap is also related to the electronic and optical properties of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule and uses a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack.

For this compound, an MEP map would likely reveal:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, are expected to be located around the sulfur atom of the thiophene ring and the nitrogen atom of the amine group, due to their lone pairs of electrons. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): These areas, representing a deficiency of electrons, would be found around the hydrogen atoms, particularly those of the amine group (N-H) and the aromatic C-H bonds. These are the probable sites for nucleophilic attack.

The MEP map provides a comprehensive picture of the molecule's charge landscape and complements the insights gained from FMO analysis to predict its chemical reactivity.

Computational and Theoretical Analysis of this compound Unexplored

Following an extensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on the chemical compound This compound are not available. The requested detailed analyses, including Natural Bond Orbital (NBO) analysis, prediction of spectroscopic properties (NMR and vibrational frequencies), investigation of Non-Linear Optical (NLO) properties, theoretical insights into reaction mechanisms, and molecular modeling of receptor interactions, have not been published for this specific molecule.

While computational chemistry is a powerful tool for characterizing novel compounds, and numerous studies exist for the broader class of thiophene derivatives, the specific data required to construct a scientifically accurate article on this compound as per the requested outline does not appear to be in the public domain. Generating such an analysis would require performing original, resource-intensive computational calculations, which is beyond the scope of this request.

Therefore, the detailed article focusing on the computational and theoretical chemistry of this compound cannot be generated at this time due to the absence of requisite scientific data.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

As a synthetic intermediate, 2-Methyl-2-(thiophen-2-yl)propan-1-amine offers multiple reactive sites. The primary amine group can readily undergo reactions such as acylation, alkylation, and diazotization, making it a key handle for introducing nitrogen-containing functionalities or for linking the thiophene (B33073) core to other molecular fragments. Thiophene derivatives, in general, are considered important building blocks in organic synthesis. researchgate.netresearchgate.net

The structural framework of this compound is analogous to intermediates used in the synthesis of complex, high-value organic molecules. While specific examples originating directly from this compound are not extensively detailed in the literature, the broader class of thiophene-containing amino alcohols and amines serves as crucial precursors in multi-step syntheses. For instance, related compounds like (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are vital intermediates in the preparation of pharmaceutical compounds. semanticscholar.orgresearchgate.net The thiophene moiety, coupled with an amine functional group, provides a scaffold that can be elaborated through various synthetic strategies, including palladium-catalyzed cross-coupling reactions and asymmetric hydrogenations, to yield complex chiral molecules. researchgate.net

The amine functionality of this compound makes it a valuable precursor for the construction of novel heterocyclic systems. Primary amines are frequently employed in condensation and cyclization reactions to form rings. Thiophene-amine scaffolds are utilized in the synthesis of various fused and non-fused heterocycles. researchgate.net For example, the intramolecular cyclization of related acetylenic ketones containing an amine group is a known method for producing highly functionalized pyrrol-3-ones. researchgate.netmdpi.com The 2-aminothiophene unit is a particularly important intermediate for creating a diverse range of heterocyclic dyes and other complex structures through reactions like the Gewald reaction. researchgate.net

The table below summarizes representative heterocyclic systems that can be synthesized from thiophene-amine precursors.

| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |

| Aminoacetylenic ketones with a thiophene moiety | Base-catalyzed intramolecular cyclization | Pyrrol-3-one | researchgate.netmdpi.com |

| Thiophene-amine scaffolds | Condensation / Cyclization | Pyrimidine derivatives | |

| 2-Aminothiophenes | Gewald Reaction / Diazotization | Thieno[2,3-d]pyrimidine dyes, various azo heterocycles | researchgate.net |

Potential in Materials Science and Optoelectronic Applications

Thiophene-containing molecules are of significant interest in materials science due to the electron-rich nature of the thiophene ring, which facilitates the formation of conjugated systems. These systems are foundational to the development of organic electronic materials.

Thiophene derivatives are established as essential building blocks for monomers used in polymer chemistry and materials science. researchgate.net The presence of the amine group in this compound provides a convenient point for polymerization or for grafting the molecule onto polymer backbones or surfaces.

A primary application of aminothiophene derivatives is in the synthesis of dyes. researchgate.net The amine group can be diazotized and coupled with other aromatic compounds to produce a wide array of azo dyes. rsc.org Thiophene-based azo dyes are noted for having a color-deepening effect and good dyeability. researchgate.net Furthermore, aminothiophenes are precursors to other classes of functional colorants, including fluorescent styryl dyes and coumarin dyes. researchgate.net A patent for hair coloring compositions describes the use of similar thiophene-based amines as primary intermediates for oxidative dyes, which provide stable and long-lasting coloration. google.com

The table below outlines potential applications in materials science for compounds derived from this structural class.

| Application Area | Derived Material Class | Functional Role of Thiophene-Amine | Reference |

| Dyes & Pigments | Azo Dyes | Serves as the diazo component after diazotization of the amine. | researchgate.netrsc.org |

| Dyes & Pigments | Fluorescent Dyes (e.g., Coumarin, Styryl) | Acts as a key precursor for the heterocyclic core of the dye. | researchgate.net |

| Hair Coloration | Oxidative Dyes | Functions as a primary intermediate for color formation. | google.com |

| Organic Electronics | Conjugated Polymers | Can be functionalized to act as a monomer unit. | researchgate.net |

Development of Chemical Probes and Ligands for Molecular Studies

The structural elements of this compound make it an attractive scaffold for designing specialized chemical tools. The thiophene ring can participate in π-stacking interactions, while the amine group can form hydrogen bonds or act as a coordination site for metal ions.

Derivatives of related heterocyclic systems, such as pyrrol-3-ones, are used as ligands in the design of metal complex nanocatalysts. researchgate.net This suggests that the thiophene-amine motif could be incorporated into more complex ligand structures for catalysis or molecular recognition studies. The development of ligands for peroxisome proliferator-activated receptors (PPARs), for example, has involved heterocyclic scaffolds containing sulfur and nitrogen, indicating the utility of such structures in creating molecules that can probe specific biological binding sites. mdpi.com The amine provides a straightforward attachment point for fluorescent tags or other reporter groups, allowing for the potential development of chemical probes for various molecular imaging and sensing applications, without focusing on a specific therapeutic outcome.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings for 2-Methyl-2-(thiophen-2-yl)propan-1-amine

A thorough review of scientific literature indicates a significant gap in the understanding of this compound. At present, there are no dedicated research articles, patents, or comprehensive analytical data that specifically describe the synthesis, characterization, or reactivity of this compound. The current understanding is therefore limited to theoretical postulations based on the known chemistry of analogous structures. The key finding is the profound lack of empirical data for this specific molecule.

Identification of Knowledge Gaps in Synthesis and Reactivity

The absence of published synthetic routes is the most significant knowledge gap. While general methods for the synthesis of primary amines and the alkylation of thiophene (B33073) are well-established, their applicability to the construction of a sterically hindered neopentyl-like amine adjacent to a thiophene ring has not been documented. Key unanswered questions include:

What are the most viable and efficient synthetic pathways to produce this compound?

What are the expected yields and potential side products of such reactions?

How does the thiophene moiety influence the reactivity of the primary amine, and vice-versa?

What are the fundamental reaction kinetics and thermodynamic parameters governing its formation and potential transformations?

Opportunities for Novel Chemical Transformations and Derivatization

The primary amine functionality in this compound presents a versatile handle for a wide array of chemical transformations. The steric hindrance around the amino group could lead to unique selectivity in its reactions. Opportunities for investigation include:

N-Alkylation and N-Arylation: Introduction of various substituents on the nitrogen atom to create a library of secondary and tertiary amines.

Acylation and Sulfonylation: Formation of amides and sulfonamides, which are common pharmacophores.

Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

Metal-Catalyzed Cross-Coupling Reactions: Utilization as a building block in more complex molecular architectures.

The thiophene ring also offers sites for electrophilic substitution, although the steric bulk of the adjacent quaternary carbon may direct these reactions to specific positions.

Prospects for Advanced Computational Studies and Mechanistic Insights

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum mechanical methods could be employed to:

Determine the optimized molecular geometry and electronic structure.

Calculate key properties such as bond lengths, bond angles, and charge distribution.

Predict spectroscopic data (e.g., NMR, IR spectra) to aid in future experimental identification.

Model reaction pathways for its synthesis and derivatization to understand potential mechanisms and predict activation energies.

Evaluate its potential for intramolecular interactions, such as hydrogen bonding.

These computational studies can provide a foundational understanding and guide future experimental work.

Q & A

Q. What are the common synthetic routes for 2-Methyl-2-(thiophen-2-yl)propan-1-amine?

- Methodological Answer : The compound can be synthesized via reductive amination using thiophen-2-yl carbonyl derivatives (e.g., 2-thiophenecarboxaldehyde) and methylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) . Optimization involves adjusting solvent polarity (e.g., methanol or tetrahydrofuran) and reaction time (typically 12–24 hours). Industrial-scale synthesis may employ continuous-flow systems to enhance yield and purity .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve the spatial arrangement of the thiophene ring and amine group, critical for understanding steric effects .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and confirm branching at the propan-1-amine chain .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

- Methodological Answer : Contradictions often arise from differences in reagent purity , catalyst activity , or analytical methods . To address this:

- Perform Design of Experiments (DOE) to isolate critical variables (e.g., temperature, solvent ratios) .

- Use HPLC with UV detection to quantify impurities and validate purity thresholds (>95%) .

- Compare reducing agents (e.g., NaBH4 vs. NaBH3CN) to optimize stereochemical outcomes .

Q. What role does the thiophene moiety play in the compound’s biological activity?

- Methodological Answer : The thiophene ring enhances lipophilicity and π-π stacking interactions with aromatic residues in receptor binding pockets. For example:

- Serotonin receptor modulation : The sulfur atom in thiophene may form weak hydrogen bonds with Ser-438 in 5-HT receptors, as seen in analogues like ammoxetine (a SNRI) .

- Structure-Activity Relationship (SAR) studies : Replace the thiophene with furan or phenyl groups to assess changes in binding affinity using radioligand assays (e.g., H-ketanserin for 5-HT) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Challenges include polymorphism and crystal packing instability due to the bulky thiophene group. Solutions:

- Slow evaporation : Use ethanol/water (7:3 v/v) at 4°C to promote single-crystal growth .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts between thiophene rings) to guide solvent selection .

- SHELXD for phase refinement : Resolve disordered regions in the crystal lattice using dual-space algorithms .

Q. How does the stereochemistry of this compound affect its pharmacological profile?

- Methodological Answer : Enantiomers exhibit differential receptor binding. To study this:

- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to isolate (R)- and (S)-enantiomers .

- In vitro assays : Test enantiomers in HEK-293 cells expressing dopamine D receptors. For example, (R)-enantiomers may show 10-fold higher affinity due to steric complementarity .

- Molecular docking : Simulate binding poses with AutoDock Vina to predict enantiomer-specific interactions .

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes disagree on the compound’s logP values?

- Methodological Answer : Discrepancies arise from:

- Solvent effects : Experimental logP (e.g., 2.1) may differ from computed values (e.g., 2.5) due to solvent polarity in shake-flask assays .

- Parameterization in software : Adjust atomic charge models (e.g., AM1-BCC vs. DFT) in ChemAxon or ACD/Labs to align with empirical data .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation .

- PPE : Nitrile gloves (tested via EN374) and safety goggles to avoid dermal/ocular exposure .

- Storage : Keep at 4°C in amber glass vials under nitrogen to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.